N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide
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Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide typically involves the reaction of 6-bromo-1,3-benzothiazol-2-amine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a probe for studying biological processes due to its ability to interact with specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
- N-(6-bromo-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-(phenylsulfonyl)acetamide
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide is unique due to the presence of the butoxy group, which imparts specific properties such as increased lipophilicity and potential for membrane permeability. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-2-3-10-23-14-7-4-12(5-8-14)17(22)21-18-20-15-9-6-13(19)11-16(15)24-18/h4-9,11H,2-3,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCAHSNJJVLITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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